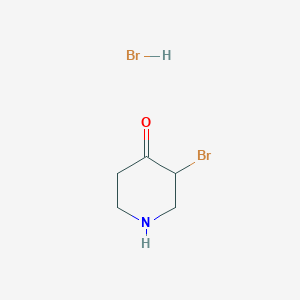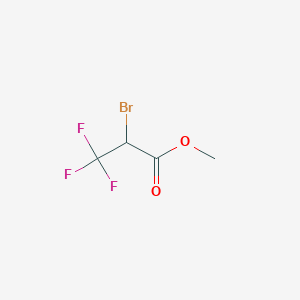
2-Bromo-3,3,3-trifluoropropanoato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 2-bromo-3,3,3-trifluoropropanoate involves several chemical reactions that allow for the introduction of the trifluoromethyl group. A common method involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid, showcasing high stereoselectivity in the process (Jiang, Zhang, & Xiong, 2003). Another synthesis approach described uses commercially available 2-bromo-3,3,3-trifluoropropene as a starting material, leading to the compound through a two-step process with 60% overall yield, highlighting the synthetic efficiency of this method (Inoue, Shiosaki, & Muramaru, 2014).
Molecular Structure Analysis
Methyl 2-bromo-3,3,3-trifluoropropanoate's molecular structure is characterized by the presence of a trifluoromethyl group attached to a brominated propane skeleton. This configuration imparts unique electronic and steric properties to the molecule, affecting its reactivity and interaction with other chemical species. Detailed experimental and theoretical studies on substituted trifluoromethylchromones, although not directly related to methyl 2-bromo-3,3,3-trifluoropropanoate, provide insights into the influence of bulky groups like bromine on crystal packing, which can be relevant for understanding the structural aspects of similar compounds (León et al., 2015).
Chemical Reactions and Properties
Methyl 2-bromo-3,3,3-trifluoropropanoate participates in various chemical reactions, such as zinc-mediated coupling reactions with chiral imines, leading to the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters. These reactions demonstrate the compound's utility in synthesizing optically active esters with high diastereomeric excesses (Sekiguchi et al., 2004). Additionally, the compound has been employed in photocatalytic reactions with N-aryl amino acids, showcasing its potential in constructing complex molecules like 4-(difluoromethylidene)-tetrahydroquinolines via photoredox cycles (Zeng, Li, Chen, & Zhou, 2022).
Aplicaciones Científicas De Investigación
Síntesis de compuestos trifluorometilados
2-Bromo-3,3,3-trifluoropropanoato de metilo: es un valioso bloque de construcción sintético para introducir el grupo trifluorometilo en moléculas orgánicas . Esta funcionalidad es significativa en la química medicinal debido a las propiedades únicas que confiere el grupo trifluorometilo, como el aumento de la lipofilia y la estabilidad metabólica.
Síntesis de péptidos
Este compuesto sirve como intermedio en la síntesis de péptidos . Su reactividad con varios grupos amino permite la construcción de cadenas peptídicas complejas, que son esenciales en el desarrollo de nuevos fármacos y el estudio de las funciones de las proteínas.
Síntesis asimétrica
El compuesto encuentra aplicación en la síntesis asimétrica, donde se utiliza para crear moléculas quirales con alto exceso enantiomérico . Estas moléculas quirales son cruciales para la producción de ciertos fármacos que requieren una estereoquímica específica para su actividad biológica.
Investigación en ciencia de materiales
En la ciencia de los materiales, This compound se utiliza para modificar las propiedades de los polímeros y otros materiales . La introducción de grupos fluorados puede conducir a materiales con características únicas como resistencia a los disolventes y estabilidad térmica.
Desarrollo de agentes extintores de incendios
También se utiliza en el desarrollo de agentes extintores de incendios como reemplazo de los compuestos Halon . Se estudian sus productos de degradación y cinética para evaluar su impacto ambiental y efectividad en la supresión de incendios en espacios confinados.
Estudios de impacto ambiental
Se estudia la degradación atmosférica del compuesto para comprender su impacto ambiental, particularmente su potencial para contribuir al calentamiento global o al agotamiento del ozono . Estos estudios son cruciales para garantizar que las nuevas sustancias químicas introducidas en el mercado sean ambientalmente seguras.
Safety and Hazards
“Methyl 2-bromo-3,3,3-trifluoropropanoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .
Mecanismo De Acción
Mode of Action
It’s primarily used as a reagent in synthetic chemistry .
Biochemical Pathways
The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-bromo-3,3,3-trifluoropropanoate, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
Propiedades
IUPAC Name |
methyl 2-bromo-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNLYVZMYOKODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382057 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113816-36-7 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?
A1: Methyl 2-bromo-3,3,3-trifluoropropanoate demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting Methyl 2-bromo-3,3,3-trifluoropropanoate with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.
Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using Methyl 2-bromo-3,3,3-trifluoropropanoate?
A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by Methyl 2-bromo-3,3,3-trifluoropropanoate, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






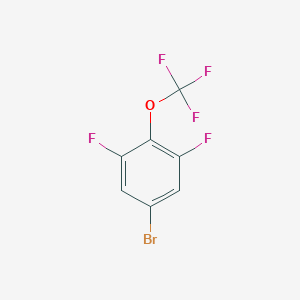
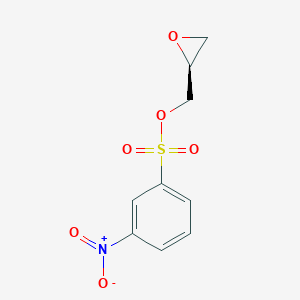

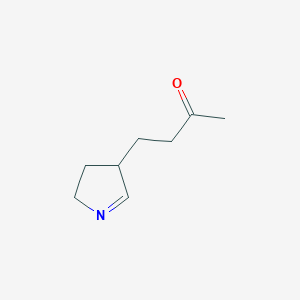

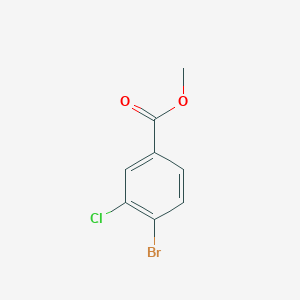

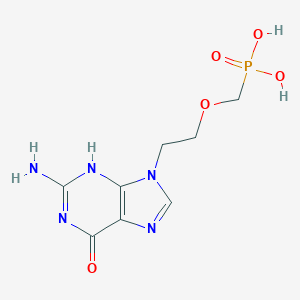

![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
